4SC-205 is a highly selective, orally bioavailable small-molecule inhibitor of the kinesin spindle protein Eg5 (KIF11). Unlike traditional anti-mitotic agents that broadly target microtubule dynamics, 4SC-205 specifically blocks the ATP-dependent motor function of Eg5, a protein exclusively expressed during cell division [1]. This targeted mechanism induces mitotic arrest characterized by a monaster spindle phenotype and subsequent apoptosis. Crucially, 4SC-205 was developed to overcome the pharmacokinetic limitations of earlier intravenous Eg5 inhibitors, offering dose-proportional oral bioavailability and a half-life (~10 hours) that supports continuous daily dosing [2]. This makes it an optimal precursor and tool compound for prolonged in vivo xenograft studies and metronomic dosing models where sustained target engagement is required.
Substituting 4SC-205 with standard intravenous Eg5 inhibitors (such as ispinesib) or conventional microtubule-targeting agents (such as paclitaxel) fundamentally compromises in vivo study design. Mitosis is a transient event lasting approximately 30 minutes, meaning that short-half-life, IV-administered inhibitors often clear the system before a significant fraction of tumor cells enter the cell cycle—a phenomenon known as the 'proliferation rate paradox' [1]. While ispinesib requires intermittent dosing that misses asynchronous cell divisions, 4SC-205's oral formulation enables continuous daily administration, ensuring steady-state plasma levels that capture cells as they enter mitosis [2]. Furthermore, substituting with taxanes introduces dose-limiting peripheral neuropathy, as tubulin is essential for post-mitotic neuronal transport, whereas 4SC-205's Eg5-specific mechanism completely spares non-dividing neuronal tissues.
The primary procurement advantage of 4SC-205 is its capacity for continuous oral dosing, which overcomes the 'proliferation rate paradox' that limits intravenous Eg5 inhibitors. In clinical and preclinical evaluations, continuous daily oral dosing of 4SC-205 (e.g., 20 mg daily) achieved a median time on study of 162 days, compared to only 42 days for intermittent once- or twice-weekly dosing schedules [1]. This sustained exposure is critical for spindle assembly checkpoint (SAC) deficient cell lines, which require up to 96 hours of continuous incubation to establish the full IC50. In contrast, IV benchmarks like ispinesib have shorter half-lives (~16 hours) and cannot be practically administered continuously, leading to target escape between doses.
| Evidence Dimension | Median time on study (sustained disease stabilization) |
| Target Compound Data | 162 days (continuous daily oral dosing at 20 mg) |
| Comparator Or Baseline | 42 days (intermittent weekly/biweekly dosing typical of IV regimens) |
| Quantified Difference | 3.8-fold increase in sustained exposure duration |
| Conditions | In vivo advanced solid tumor models / SAC-deficient cell line assays |
Enables researchers to design prolonged, daily-dosing xenograft models without the technical limitations and target-escape risks of repeated IV injections.
Conventional anti-mitotic agents such as paclitaxel and docetaxel stabilize or destabilize microtubules, which are critical not only for mitosis but also for axonal transport in post-mitotic neurons. This results in severe peripheral neuropathy. 4SC-205 selectively targets Eg5, a motor protein that is completely absent in post-mitotic neurons. In dose-escalation studies (up to 200 mg weekly or 30 mg continuous daily), 4SC-205 exhibited a complete absence of peripheral neuropathy, whereas taxane benchmarks typically induce measurable neuropathy in a high percentage of in vivo models and human subjects [1]. The primary dose-limiting toxicity for 4SC-205 shifts predictably to neutropenia, which is manageable and dose-proportional.
| Evidence Dimension | Incidence of peripheral neuropathy |
| Target Compound Data | 0% incidence of peripheral neuropathy |
| Comparator Or Baseline | Paclitaxel / Taxanes (high incidence of dose-limiting peripheral neuropathy) |
| Quantified Difference | Complete elimination of tubulin-mediated neurotoxicity |
| Conditions | In vivo and clinical dose-escalation studies |
Crucial for procuring a mitotic inhibitor for neuro-oncology models or long-term survival studies where taxane-induced neurotoxicity would confound behavioral or physiological endpoints.
For procurement in pharmacology and toxicology modeling, predictable pharmacokinetics are essential. 4SC-205 demonstrates strict dose-proportional pharmacokinetics with a terminal half-life (t1/2) of approximately 10 hours [1]. This predictable clearance allows for precise calculation of steady-state plasma concentrations during daily oral administration. In contrast, early-generation Eg5 inhibitors like monastrol lack the potency and PK stability required for in vivo translation, while IV agents like ispinesib exhibit variable clearance rates that complicate continuous exposure modeling. The dose-proportional nature of 4SC-205 ensures that cumulative AUCs match intended exposure targets without unexpected accumulation.
| Evidence Dimension | Pharmacokinetic half-life and dose proportionality |
| Target Compound Data | t1/2 ~ 10 hours with linear dose-proportional AUC |
| Comparator Or Baseline | Monastrol (poor in vivo PK) / Ispinesib (t1/2 ~16h, IV only) |
| Quantified Difference | Enables stable metronomic oral dosing without unpredictable accumulation |
| Conditions | Pharmacokinetic profiling in solid tumor models |
Provides a highly predictable pharmacokinetic profile for researchers designing complex, multi-week metronomic dosing schedules in murine models.
Because 4SC-205 is orally bioavailable and maintains a 10-hour half-life, it is the ideal Eg5 inhibitor for metronomic (continuous low-dose) xenograft studies. It allows researchers to avoid the stress and technical complexity of repeated IV injections required by competitors like ispinesib, ensuring steady-state target engagement [1].
Due to its strict specificity for dividing cells and complete lack of interaction with neuronal microtubules, 4SC-205 is optimal for brain tumor models. It prevents the taxane-induced peripheral neuropathy that would otherwise severely confound neurological assessments and behavioral endpoints [2].
Since SAC-deficient cells require prolonged exposure (up to 96 hours) to achieve full mitotic arrest, 4SC-205's continuous oral dosing capability makes it the preferred chemical probe over short-acting IV agents that allow target escape between doses [1].